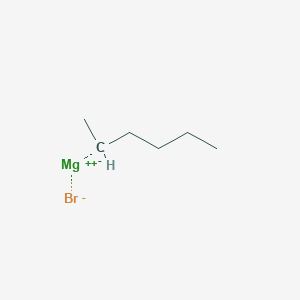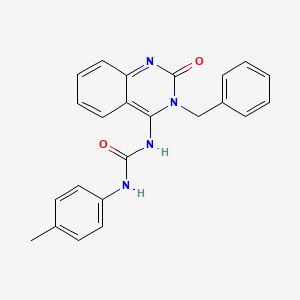
2-Hexylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a Grignard reagent, typically prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous solvent such as diethyl ether . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexylmagnesium bromide is typically synthesized through the Grignard reaction, which involves the reaction of magnesium turnings with 1-bromohexane in an anhydrous solvent like diethyl ether . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature until the magnesium is completely consumed.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The final product is often supplied as a solution in diethyl ether or tetrahydrofuran to facilitate handling and storage .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It can add to electrophiles such as carbonyl compounds (aldehydes, ketones) to form alcohols or carboxylic acids
Reduction Reactions: It can reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
The common reagents used in reactions with this compound include carbonyl compounds (for addition reactions), alkyl halides (for substitution reactions), and various electrophiles. The reactions are typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: Formed from the addition of the Grignard reagent to aldehydes or ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Aplicaciones Científicas De Investigación
2-Hexylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize various organic compounds, including pharmaceuticals, natural products, and specialty chemicals
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active molecules and drug intermediates.
Agricultural Chemistry: It is used in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2-hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly polarized towards the carbon atom. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. The Grignard reagent can add to carbonyl compounds, resulting in the formation of new carbon-carbon bonds . The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic carbon attacks the electrophilic carbonyl carbon, followed by protonation to yield the final product .
Comparación Con Compuestos Similares
2-Hexylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Methylmagnesium bromide:
Ethylmagnesium bromide:
Phenylmagnesium bromide:
The uniqueness of this compound lies in its ability to introduce a hexyl group into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
magnesium;hexane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONAQSKYPWBIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097911.png)
![(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol](/img/structure/B14097931.png)
![4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline](/img/structure/B14097940.png)


![sodium;2-[5-[[(6R,7R)-2-carboxy-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]ethanolate](/img/structure/B14097960.png)

![3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B14097974.png)
![1-(Pyridin-3-yl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097986.png)

![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)
![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![5-[1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14098001.png)
